

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

molecular weight and formula

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Compound of Interest

Compound Name: 2-(2-(4-Chlorophenoxy)phenyl)acetic acid

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In-Depth Technical Guide: 2-(2-(4-Chlorophenoxy)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Asenapine, an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.^[1] Its chemical structure, featuring a chlorophenoxy group linked to a phenylacetic acid backbone, makes it a valuable building block in multi-step pharmaceutical manufacturing.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in pharmaceutical synthesis.

Chemical and Physical Properties

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a light pinkish-beige solid with a purity of at least 98.0%.^[1] A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{14}H_{11}ClO_3$	[1] [2] [3]
Molecular Weight	262.69 g/mol	[2] [3] [4]
CAS Number	25563-04-6	[1]
Density	1.317 g/cm ³	[1]
Melting Point	120-122 °C	[1]
Boiling Point	397.7 °C at 760 mmHg	[1]
Flash Point	194.3 °C	[1]
IUPAC Name	2-[2-(4-chlorophenoxy)phenyl]acetic acid	[2]

Synthesis Protocols

Several methods for the synthesis of **2-(2-(4-Chlorophenoxy)phenyl)acetic acid** have been reported. Below are detailed experimental protocols from published literature and patents.

Protocol 1: Ullmann Condensation

This method involves an Ullmann condensation reaction between a substituted phenylacetic acid and a chlorophenol.

Materials:

- Potassium carbonate
- Diethylene glycol dimethyl ether
- p-Chlorophenol
- Copper(I) bromide
- o-Chlorophenylacetic acid

- Water
- 35 wt% aqueous hydrochloric acid
- Toluene
- Brine
- Anhydrous magnesium sulfate
- Heptane

Procedure:

- Dissolve 552.0 g (4.0 mol) of potassium carbonate in 1500 mL of diethylene glycol dimethyl ether at a temperature of 0-20 °C.
- Sequentially add 283.1 g (2.2 mol) of p-chlorophenol and 5.74 g (0.04 mol) of copper(I) bromide to the solution and stir well.
- Heat the mixture to 100 °C and add 90.3 g (0.53 mol) of o-chlorophenylacetic acid. Maintain the temperature and stir for 1 hour.
- Add an additional 159.4 g (0.93 mol) of o-chlorophenylacetic acid and raise the temperature to 120-130 °C. Continue stirring for approximately 8 hours, monitoring the reaction progress by high-performance liquid chromatography.
- After the reaction is complete, cool the mixture to room temperature. Sequentially add 700 mL of water and 650 mL of 35 wt% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.
- Dilute with 500 mL of water and extract the organic layer with 400 mL and then 200 mL of toluene. Combine the organic layers.
- Wash the combined organic layer sequentially with 500 mL of water (three times) and once with 500 mL of brine. Dry the organic layer with anhydrous magnesium sulfate.

- Concentrate the dried organic layer to a residue of approximately 400 g. Add 100 mL of heptane dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation.
- Cool to 20-25 °C, filter to collect the crystals, and wash with 100 mL of a 1:1 heptane/toluene solvent mixture.
- Dry the product under pressure to yield **2-(2-(4-chlorophenoxy)phenyl)acetic acid** as a white solid.[4]

Protocol 2: From o-Chloroacetophenone

This synthesis route starts from o-chloroacetophenone and p-chlorophenol.

Materials:

- o-Chloroacetophenone
- p-Chlorophenol
- Sodium hydroxide
- Copper powder
- Ethyl acetate
- Sherwood oil
- Sublimed sulfur powder
- Morpholine
- Concentrated hydrochloric acid
- Glacial acetic acid
- Toluene

Procedure:

- In a 3000 mL three-necked flask, add 500 g of o-chloroacetophenone, 1000 g of p-chlorophenol, 250 g of sodium hydroxide, and 40 g of copper powder under a nitrogen atmosphere with magnetic stirring.
- Heat the mixture and stir for 10 hours. Cool to room temperature.
- Pour the mixture into 2000 mL of 3N sodium hydroxide solution. Extract with a mixture of ethyl acetate and Sherwood oil (20% ethyl acetate) to obtain crude **1-(2-(4-chlorophenoxy)phenyl)ethanone**.
- Reflux the crude **1-(2-(4-chlorophenoxy)phenyl)ethanone** with 250 g of sublimed sulfur powder and 1000 g of morpholine for 5 hours. Cool to room temperature.
- Add the cooled mixture to a solution containing 1800 mL of concentrated hydrochloric acid and 1800 mL of glacial acetic acid for hydrolysis.
- The organic phase is dried, yielding a black solid. Dissolve this solid in 5000 mL of 3N sodium hydroxide solution.
- Extract impurities with a mixture of ethyl acetate and Sherwood oil (15% ethyl acetate).
- Adjust the aqueous layer to a pH of approximately 3 with concentrated hydrochloric acid to precipitate a brown solid.
- Boil the brown solid for 2 hours in 3500 mL of a mixture of Sherwood oil and toluene (10% toluene).
- Cool to room temperature and filter to obtain the purified **2-(2-(4-chlorophenoxy)phenyl)acetic acid**.^[2]

Role in Pharmaceutical Synthesis: Asenapine

The primary application of **2-(2-(4-chlorophenoxy)phenyl)acetic acid** is as a key intermediate in the synthesis of Asenapine.^[1] The synthesis of Asenapine from this intermediate involves a multi-step process, which is a critical pathway in the production of this atypical antipsychotic drug.

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Caption: Workflow for the synthesis of Asenapine from **2-(2-(4-Chlorophenoxy)phenyl)acetic acid**.

Biological Activity

While phenoxyacetic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and herbicidal properties, specific biological activity data for **2-(2-(4-chlorophenoxy)phenyl)acetic acid** is not extensively documented in publicly available literature.^{[5][6]} Its primary significance in a biological context is as a precursor to the pharmacologically active compound, Asenapine. Asenapine exhibits a complex pharmacological profile, acting as an antagonist at numerous receptors, including serotonin, dopamine, adrenergic, and histamine receptors.^[7]

Analytical Methods

Detailed, validated analytical methods specifically for the quantification of **2-(2-(4-chlorophenoxy)phenyl)acetic acid** are not readily available in the surveyed literature. However, analytical techniques for similar compounds, such as other chlorinated phenoxyacetic acids like 2,4-D, are well-established. These methods typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.^[8] ^[9] A general approach for the analysis of **2-(2-(4-chlorophenoxy)phenyl)acetic acid** would likely involve:

- Sample Preparation: Extraction from the matrix using an appropriate solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
- Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components in the sample.
- Detection and Quantification: Mass spectrometric detection, often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity, to identify and quantify the

compound.

Conclusion

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a compound of significant interest in the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Asenapine. This guide has provided a detailed overview of its chemical and physical properties, comprehensive synthesis protocols, and its place in pharmaceutical manufacturing. While information on its specific biological activity and dedicated analytical methods is limited, its importance as a synthetic precursor is well-established. Further research into its potential biological effects and the development of standardized analytical methods would be beneficial for the scientific community.

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